"4-(Prop-1-en-2-yl)benzaldehyde chemical properties"
"4-(Prop-1-en-2-yl)benzaldehyde chemical properties"
An In-depth Technical Guide to 4-(Prop-1-en-2-yl)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, is a bifunctional aromatic compound of significant interest in synthetic chemistry. Possessing both a reactive aldehyde and a polymerizable isopropenyl group, it serves as a versatile building block for the synthesis of complex molecules, polymers, and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, synthesis, and applications, intended for researchers in organic chemistry and drug development.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible research. 4-(Prop-1-en-2-yl)benzaldehyde is systematically cataloged across major chemical databases, ensuring its precise identification in scientific literature and commercial sourcing.
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Systematic IUPAC Name: 4-(prop-1-en-2-yl)benzaldehyde[1]
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Common Synonyms: 4-Isopropenylbenzaldehyde, p-Isopropenylbenzaldehyde, 4-(1-methylethenyl)benzaldehyde[2]
Structural Features
The molecule's architecture consists of a central benzene ring substituted at the C1 and C4 positions (para-substitution).
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Aldehyde Group (-CHO): The formyl group at the C1 position is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack.
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Isopropenyl Group (-C(CH₃)=CH₂): The prop-1-en-2-yl group at the C4 position provides a site for polymerization and electrophilic addition reactions. This group consists of a vinyl moiety substituted with a methyl group.
Caption: 2D structure of 4-(Prop-1-en-2-yl)benzaldehyde.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for the identification, purification, and characterization of the compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | [1][2][3] |
| Boiling Point | 60 °C at 2 Torr | [3] |
| ~249 °C (estimated) | [2] | |
| Density | 0.9765 g/cm³ | [3] |
| Flash Point | 99.34 °C (estimated) | [2] |
| XLogP3-AA | 2.8 | [1][2] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for the molecule, confirming its structural integrity.
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¹H NMR Spectroscopy (Predicted):
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Aldehyde Proton: A singlet around 9.9-10.1 ppm.[6]
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Aromatic Protons: Two doublets in the range of 7.5-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring.[6]
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Vinyl Protons: Two singlets (or narrow multiplets) for the terminal =CH₂ protons, expected around 5.1-5.4 ppm.
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Methyl Protons: A singlet for the -CH₃ group on the double bond, expected around 2.1-2.2 ppm.
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¹³C NMR Spectroscopy (Predicted):
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Aldehyde Carbonyl: ~192 ppm.
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Aromatic Carbons: Peaks between 128-148 ppm, with the carbon attached to the aldehyde (C1) and the carbon attached to the isopropenyl group (C4) being deshielded.
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Alkene Carbons: Quaternary carbon (~143 ppm) and terminal CH₂ carbon (~115 ppm).
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Methyl Carbon: ~21 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[6]
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C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
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C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
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C=C Stretch (Alkene): A band around 1630-1650 cm⁻¹.
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=C-H Bending (Alkene): A prominent out-of-plane bend near 900 cm⁻¹.
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Mass Spectrometry (MS):
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The GC-MS data is available, indicating a molecular ion peak (M⁺) at m/z = 146.[1]
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Key fragmentation would likely involve the loss of the formyl radical (-CHO, M-29) or a hydrogen atom (M-1).
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Chemical Synthesis and Reactivity
The dual functionality of 4-(prop-1-en-2-yl)benzaldehyde dictates its chemical behavior, making it a valuable intermediate.
Reactivity Profile
The molecule's reactivity is centered on its two functional groups: the aldehyde and the isopropenyl moiety. This allows for selective transformations or reactions involving both sites.
Caption: Key reactions of 4-(Prop-1-en-2-yl)benzaldehyde.
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Reactions involving the Aldehyde Group:
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Oxidation: The aldehyde can be readily oxidized to form 4-(prop-1-en-2-yl)benzoic acid using standard oxidizing agents.[4]
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Reduction: Selective reduction of the aldehyde to the corresponding benzyl alcohol can be achieved with reagents like sodium borohydride (NaBH₄), leaving the isopropenyl group intact.[4]
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Wittig Reaction: The aldehyde serves as an excellent electrophile for phosphorus ylides, enabling the synthesis of various stilbene-like derivatives by extending the carbon chain.[7][8][9]
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Aldol Condensation: In the presence of a base, it can react with ketones containing α-hydrogens (like acetone or acetophenone) to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in fragrance and materials science.[10][11][12]
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Reactions involving the Isopropenyl Group:
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Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can selectively reduce the double bond to yield 4-isopropylbenzaldehyde, also known as cuminaldehyde. A more forceful reduction could reduce both functional groups.
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Polymerization: The vinyl nature of the isopropenyl group allows it to undergo radical or ionic polymerization, leading to the formation of novel polystyrene-based materials where the pendant group is a formylphenyl moiety.
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Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂) or hydrogen halides (HBr) according to Markovnikov's rule.
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Synthetic Methodologies
Several synthetic strategies can be employed to construct this bifunctional molecule. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Suzuki-Miyaura Cross-Coupling
This is a powerful and widely used method for forming C-C bonds.[13][14] The synthesis would involve the palladium-catalyzed coupling of an aryl halide (or triflate) with a boronic acid derivative.
Caption: Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Illustrative):
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To a degassed mixture of toluene and water, add 4-bromobenzaldehyde (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours, monitoring progress by TLC or GC-MS.[15]
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Upon completion, cool the mixture, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to yield the pure compound.
Applications and Biological Significance
Utility in Organic Synthesis
4-(Prop-1-en-2-yl)benzaldehyde is a valuable bifunctional building block.[2] Its aldehyde handle can be transformed into a wide array of other functional groups or used to construct larger molecular scaffolds, while the isopropenyl group can be used for subsequent polymerization or cross-coupling reactions. This makes it an important intermediate for creating complex organic compounds.[4]
Potential Biological Activity
Recent studies have indicated that 4-(prop-1-en-2-yl)benzaldehyde exhibits promising biological activities.[4] Research has highlighted its potential as an antimicrobial and anticancer agent. The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membranes, leading to cytoplasmic coagulation and cell death.[4] The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, which may contribute to its biological effects.[4]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
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Hazard Identification:
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Handling and Storage:
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First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[16][18]
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Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water.[16][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[16][18]
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[18]
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Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
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References
- Benchchem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde | 10133-50-3.
- ChemicalBook. (n.d.). 4-(prop-1-en-2-yl)benzaldehyde CAS.
- Scent.vn. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde (CAS 10133-50-3).
- PubChem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet for W212709.
- CPAChem. (2022). Safety data sheet.
- Advanced Biotech. (n.d.). Safety data sheet.
- Global Substance Registration System. (n.d.). 4-(PROP-1-EN-2-YL)BENZALDEHYDE.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of Colorado Boulder. (n.d.). Example 7 - Organic Chemistry.
- ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Sci-Hub. (n.d.). Material Safety Data Sheet - Benzaldehyde MSDS.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- ResearchGate. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Beyond Benign. (n.d.). Aldol Condensation.
- Magritek. (n.d.). The Aldol Condensation.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
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